molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2866186
CAS No.: 2059914-34-8
M. Wt: 257.337
InChI Key: WOUOAMIMUMVMDK-HAQNSBGRSA-N
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Description

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a complex organic compound with the molecular formula C15H19N3O This compound is notable for its unique structure, which includes an aminocyclohexyl group attached to a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then subjected to a series of reactions including hydrogenation and amination. The hydrogenation step is often carried out using a palladium on carbon (Pd/C) catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Properties

CAS No.

2059914-34-8

Molecular Formula

C15H19N3O

Molecular Weight

257.337

IUPAC Name

3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one

InChI

InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19)

InChI Key

WOUOAMIMUMVMDK-HAQNSBGRSA-N

SMILES

C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2

solubility

not available

Origin of Product

United States

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